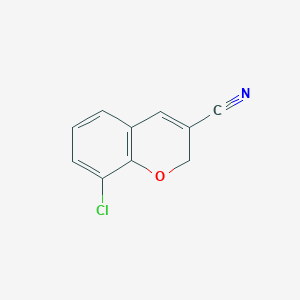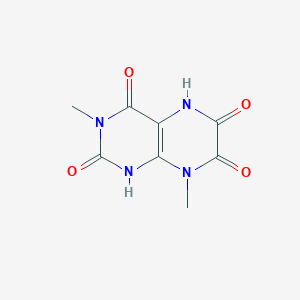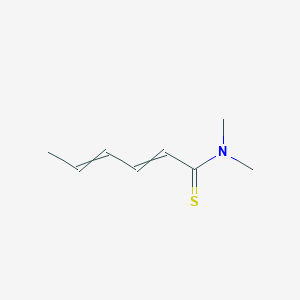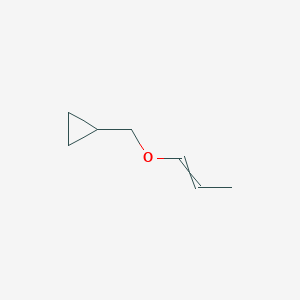
(1-Propenyloxy)methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propenyloxy)methylcyclopropane is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It is characterized by a cyclopropane ring substituted with a (1-propenyloxy)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propenyloxy)methylcyclopropane typically involves the reaction of cyclopropylmethyl halides with propenyl alcohols under basic conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the propenyloxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Propenyloxy)methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyloxy group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Propyl derivatives.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(1-Propenyloxy)methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Propenyloxy)methylcyclopropane involves its interaction with molecular targets through its reactive functional groups. The propenyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions .
Comparaison Avec Des Composés Similaires
Cyclopropylmethyl ether: Similar structure but lacks the propenyloxy group.
Cyclopropylmethyl acetate: Contains an acetate group instead of a propenyloxy group.
Cyclopropylmethyl chloride: Contains a chloride group instead of a propenyloxy group.
Uniqueness: (1-Propenyloxy)methylcyclopropane is unique due to the presence of the propenyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the cyclopropane ring and the propenyloxy group makes it a versatile compound for various synthetic and research purposes .
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
prop-1-enoxymethylcyclopropane |
InChI |
InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,5,7H,3-4,6H2,1H3 |
Clé InChI |
QBTKUGNHTHTLOA-UHFFFAOYSA-N |
SMILES canonique |
CC=COCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


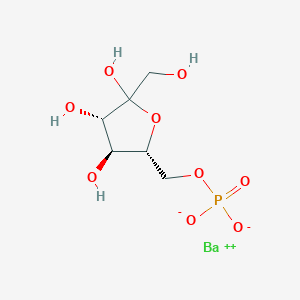

![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
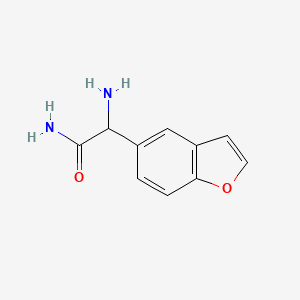
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
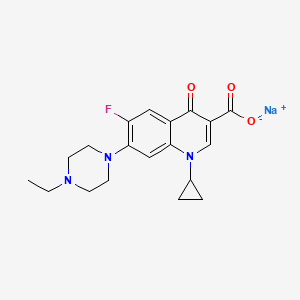
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)



